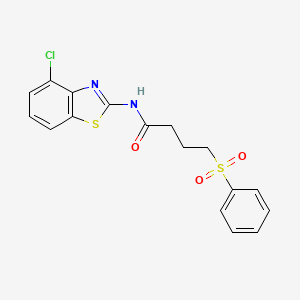

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c18-13-8-4-9-14-16(13)20-17(24-14)19-15(21)10-5-11-25(22,23)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVGTHOFRBUJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The synthesis begins with the formation of the benzothiazole ring by reacting 4-chloroaniline with carbon disulfide and chlorine.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, where benzenesulfonyl chloride is reacted with the intermediate benzothiazole compound.

Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain by reacting the sulfonylated benzothiazole intermediate with butanoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound demonstrates significant potential as a lead compound in drug development due to its diverse pharmacological properties.

Anticonvulsant Activity

Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide exhibit anticonvulsant effects. Studies have shown that benzothiazole derivatives can modulate neurotransmitter systems, influencing seizure thresholds in animal models. The mechanism may involve the inhibition of specific enzymes or modulation of receptor functions related to GABAergic signaling pathways.

Antimicrobial Research

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that benzothiazole derivatives possess antibacterial and antifungal activities, which could be further explored for developing new antimicrobial agents .

Optical Materials

Recent structural studies have explored the use of benzothiazole derivatives as optical materials. These compounds exhibit interesting photophysical properties that can be harnessed in the development of advanced optical devices .

Synthesis and Structural Studies

The synthesis of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide has been achieved through various synthetic routes involving hydrazine derivatives and sulfonyl chlorides. Structural analysis using techniques such as single-crystal X-ray diffraction has provided insights into the intermolecular interactions and stability of these compounds in solid-state forms .

Case Study 1: Anticonvulsant Properties

A study conducted on a series of benzothiazole derivatives demonstrated that modifications to the benzothiazole core could enhance anticonvulsant activity. The findings suggested that the presence of the sulfonamide group plays a crucial role in increasing efficacy against seizures in animal models.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on evaluating the antimicrobial activity of related benzothiazole compounds against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations:

Linker Flexibility : The butanamide chain in the target compound may enhance conformational flexibility compared to rigid acrylamide or oxadiazole linkers in analogs . This could influence binding affinity to biological targets.

Sulfonyl vs.

Benzothiazole Substitution : The 4-chloro substituent on the benzothiazole ring may enhance lipophilicity and membrane permeability relative to methyl-substituted analogs .

Biological Activity

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzothiazole moiety : Known for various pharmacological activities.

- Sulfonamide group : Often associated with antibacterial properties.

- Butanamide backbone : Contributes to the compound's stability and reactivity.

Anticonvulsant Properties

Research indicates that compounds with similar structures may exhibit anticonvulsant effects. For instance, studies have shown that derivatives of benzothiazole can modulate neurotransmitter systems, potentially leading to therapeutic effects in epilepsy and anxiety disorders .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride | Similar benzothiazole and sulfonamide groups | Anticonvulsant activity |

| N-(4-Chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole | Contains thiazole ring | Neuroprotective effects |

Anticancer Activity

Studies have highlighted the potential anticancer properties of benzothiazole derivatives. In particular, compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431, A549, and H1299. For example, a related compound was noted for its ability to inhibit the AKT and ERK signaling pathways, which are critical in cancer progression .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line Tested | Mechanism of Action |

|---|---|---|

| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | A431, A549, H1299 | Inhibition of IL-6 and TNF-α; apoptosis induction |

| PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) | Non-small cell lung cancer | Potent selective anticancer activity |

The biological activity of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is likely mediated through the inhibition of specific enzymes or modulation of receptor functions. This influences cellular signaling pathways that affect various physiological processes. The sulfonamide component may also enhance its antibacterial properties .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of novel benzothiazole compounds. For instance:

- Study on Dual Action : A study synthesized a series of benzothiazole derivatives that exhibited both anti-inflammatory and anticancer activities. The lead compound demonstrated significant inhibition of cancer cell proliferation while reducing inflammatory cytokines .

- Mechanistic Insights : Research has shown that modifications to the benzothiazole nucleus can enhance anticancer activity by targeting specific receptors involved in tumor survival mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.